Cesium vanadium oxide (CsVO3)

説明

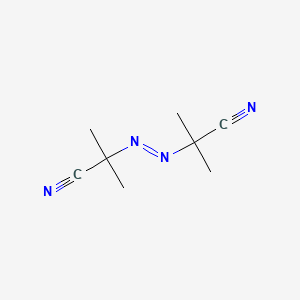

Cesium vanadium oxide (CsVO3) is a compound with the molecular formula CsO3V-5 . It is also known by other names such as Cesium vanadate, Tricesium vanadate, and Cesium vanadium trioxide .

Synthesis Analysis

CsVO3 can be synthesized using different methods. One method involves the solid-phase method . Another method involves the evaporation of aqueous solutions of peroxo-isopolyvanadic acid and cesium carbonate . The size of the CsVO3 quantum dots produced can be tuned from 2 to 10 nm by varying the reaction temperature from 140 to 190 °C .Molecular Structure Analysis

CsVO3 has an orthorhombic structure (sp. gr. Pbcm) . The molecular weight of CsVO3 is 231.845 g/mol .Chemical Reactions Analysis

CsVO3 has been used in the synthesis of low-temperature solution-processed Cs-doped VO X thin films as the hole extraction layers (HELs) in perovskite solar cells (PSCs) .Physical And Chemical Properties Analysis

CsVO3 has interesting optical properties. The absorption band of CsVO3 in the excitation spectrum is 310–390 nm, and the peak value is 368 nm. In the emission spectrum, there is a broad band emission between 400 nm and 700 nm, and the peak value is 492 nm . The band gap of CsVO3 calculated by PBEsol is 3.065eV, and that of CsVO3 calculated by PBE is 3.037eV .科学的研究の応用

Solar Cells

CsVO3 has been investigated for its potential in enhancing the performance of polymer solar cells. The introduction of interfacial buffer layers such as vanadium oxide (V2O5) and cesium carbonate (Cs2CO3) in polymer solar cells can significantly improve their efficiency. These layers facilitate efficient inverted polymer solar cells, achieving notable power conversion efficiencies due to their impact on the polarity and performance of the solar cells (Li et al., 2006).

Catalysis

The catalytic performance of Cs-doped V/Ti/O catalysts in the oxidation of o-xylene to phthalic anhydride has been extensively studied. Cesium is a strong promoter of activity and selectivity, significantly influencing the conversion rates and selectivity towards desired products under specific reaction conditions (Anniballi et al., 2003). Similarly, the effect of cesium dopant on the catalytic and chemical-physical properties of V/Ti/O catalysts has been demonstrated to enhance the oxidation process, indicating a promising approach for improving catalytic reactions (Cavani et al., 2003).

Environmental Remediation

In the field of environmental remediation, cesium vanadium oxides have shown potential in applications such as hydrogen gas sensing and cesium removal from aqueous streams. Cesium tungsten bronze nanostructures, closely related to cesium vanadium oxide, have demonstrated highly enhanced hydrogen gas sensing properties at room temperature, indicating their potential in developing efficient hydrogen sensors (Shrisha et al., 2021). Furthermore, the sorption properties of hybrid layered vanadium oxides for cesium removal from aqueous streams have been explored, showcasing their effectiveness in addressing environmental pollution concerns (Alby et al., 2021).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

CsVO3 interacts with its targets primarily through its optical and electronic properties. The compound’s luminescence spectra are well fitted with three pseudo-Voigt functions . The emission intensity of CsVO3 is high, indicating strong interactions with its targets .

Result of Action

The result of CsVO3’s action is primarily observed in its optical properties. Under 365 nm excitation, CsVO3 exhibits broad emission with CIE coordinates in the white emission region . This suggests that CsVO3 may represent a new class of cadmium-free materials for optoelectronic and biomedical applications .

Action Environment

The action of CsVO3 can be influenced by environmental factors such as temperature and light. The compound exhibits thermal stability, withstanding high temperatures exceeding 1000°C without decomposing. Its optical properties, including its luminescence spectra and emission intensity, may also be affected by the light conditions in its environment .

特性

IUPAC Name |

cesium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.3O.V/q+1;3*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWENEIGBGOIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

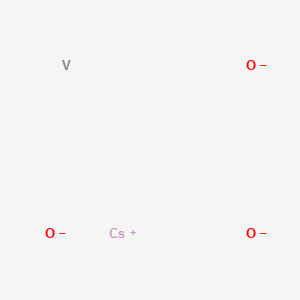

[O-2].[O-2].[O-2].[V].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsO3V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927076 | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.845 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14644-55-4, 34283-69-7 | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium vanadium oxide (Cs3VO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)